molecular formula C13H12ClNO3 B3053390 Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate CAS No. 5345-56-2

Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate

Cat. No.: B3053390
CAS No.: 5345-56-2
M. Wt: 265.69 g/mol
InChI Key: YSWQUOABRKFLCX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate is a chemical compound belonging to the quinoline family It is characterized by the presence of a chloro group at the second position, a methoxy group at the sixth position, and an ethyl ester group at the fourth position of the quinoline ring

Scientific Research Applications

Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Biological Studies: It is utilized in biological studies to investigate its effects on different biological pathways.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 6-methoxyquinoline.

    Formation of Intermediate: The intermediate compound is formed by reacting 2-chloroquinoline with 6-methoxyquinoline under specific conditions.

    Esterification: The intermediate is then subjected to esterification using ethyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation and Reduction Products: Different oxidized or reduced forms of the compound.

    Hydrolysis Products: The corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • 2-Chloro-6-methoxyquinoline-3-methanol

Uniqueness

Ethyl 2-chloro-6-methoxyquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-chloro-6-methoxyquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-12(14)15-11-5-4-8(17-2)6-9(10)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWQUOABRKFLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277332
Record name ethyl 2-chloro-6-methoxyquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-56-2
Record name ethyl 2-chloro-6-methoxyquinoline-4-carboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-chloro-6-methoxyquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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